molecular formula C14H16N2O2 B11871374 (R)-Benzyl 3-cyanopiperidine-1-carboxylate

(R)-Benzyl 3-cyanopiperidine-1-carboxylate

Cat. No.: B11871374
M. Wt: 244.29 g/mol
InChI Key: GTUBNUQWSDFBEE-ZDUSSCGKSA-N
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Description

®-Benzyl 3-cyanopiperidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and pharmaceuticals. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Benzyl 3-cyanopiperidine-1-carboxylate typically involves the reaction of ®-3-cyanopiperidine with benzyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the desired ester.

Industrial Production Methods: In an industrial setting, the production of ®-Benzyl 3-cyanopiperidine-1-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: ®-Benzyl 3-cyanopiperidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in the formation of ®-Benzyl 3-aminopiperidine-1-carboxylate.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of ®-Benzyl 3-aminopiperidine-1-carboxylate.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

®-Benzyl 3-cyanopiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of ®-Benzyl 3-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl ®-3-cyanopiperidine-1-carboxylate
  • ®-1-Boc-3-cyanopiperidine
  • ®-1-N-Boc-3-cyanopiperidine

Comparison: ®-Benzyl 3-cyanopiperidine-1-carboxylate is unique due to its benzyl ester group, which imparts distinct chemical properties and reactivity compared to similar compounds like tert-butyl ®-3-cyanopiperidine-1-carboxylate. The presence of the benzyl group can influence the compound’s solubility, stability, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

benzyl (3R)-3-cyanopiperidine-1-carboxylate

InChI

InChI=1S/C14H16N2O2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-8,10-11H2/t13-/m0/s1

InChI Key

GTUBNUQWSDFBEE-ZDUSSCGKSA-N

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C#N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C#N

Origin of Product

United States

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